molecular formula C9H6BrN5O2S2 B2853069 N-(2-chlorobenzyl)-1-(4-ethylphenyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxamide CAS No. 1115956-87-0

N-(2-chlorobenzyl)-1-(4-ethylphenyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2853069
CAS RN: 1115956-87-0
M. Wt: 360.2
InChI Key: PKGWPRRHKUXSBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorobenzyl)-1-(4-ethylphenyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C9H6BrN5O2S2 and its molecular weight is 360.2. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Triazolothiadiazine derivatives: , which include the core structure of the compound , have been studied for their potential as anticancer agents . These compounds can interact with various cellular targets and disrupt cancer cell proliferation. For example, certain derivatives have shown cytotoxic activity against breast cancer cell lines .

Antimicrobial Properties

The compound’s derivatives are also explored for their antimicrobial properties . They have been tested against various bacterial strains, including Staphylococcus aureus (S. aureus) and Escherichia coli (E. coli), to determine their minimum inhibitory concentrations (MICs), which is crucial for developing new antibiotics .

Analgesic and Anti-inflammatory Uses

Due to the presence of the triazolothiadiazine scaffold, these compounds exhibit analgesic and anti-inflammatory activities. This makes them potential candidates for the development of new pain relief and anti-inflammatory drugs .

Antioxidant Effects

These derivatives can also serve as antioxidants , helping to protect cells from damage caused by free radicals. This property is beneficial for treating diseases where oxidative stress is a contributing factor .

Enzyme Inhibition

The compound’s structure allows it to act as an enzyme inhibitor , targeting enzymes like carbonic anhydrase and cholinesterase . This application is significant in treating conditions like glaucoma and Alzheimer’s disease, respectively .

Antiviral and Antitubercular Potential

Research has indicated that triazolothiadiazine derivatives have antiviral and antitubercular activities, which could lead to new treatments for viral infections and tuberculosis .

properties

IUPAC Name

5-bromo-N-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrN5O2S2/c10-6-1-4-9(18-6)19(16,17)14-7-2-3-8-12-11-5-15(8)13-7/h1-5H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKGWPRRHKUXSBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=CN2N=C1NS(=O)(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-5-bromothiophene-2-sulfonamide

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